molecular formula C9H8BrFO2 B3030503 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone CAS No. 914221-54-8

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone

Cat. No.: B3030503
CAS No.: 914221-54-8
M. Wt: 247.06 g/mol
InChI Key: CIBWOSFBSHBJRB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a solid substance that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone typically involves the bromination and fluorination of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyacetophenone with bromine in the presence of a catalyst . The reaction conditions often involve the use of solvents like methylene chloride and acetic acid, and the process is carried out at room temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in desired therapeutic effects .

Comparison with Similar Compounds

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of bromine, fluorine, and methoxy groups in this compound contributes to its distinct chemical properties and reactivity.

Conclusion

This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical structure allows it to participate in various reactions and applications, making it an important intermediate in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-(5-bromo-2-fluoro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBWOSFBSHBJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652246
Record name 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914221-54-8
Record name 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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